ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate
CAS No.:
Cat. No.: VC13844922
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14O2 |
|---|---|
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate |
| Standard InChI | InChI=1S/C12H14O2/c1-2-14-12(13)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-,11+/m1/s1 |
| Standard InChI Key | SRGUIJLJERBBCM-MNOVXSKESA-N |
| Isomeric SMILES | CCOC(=O)[C@H]1C[C@@H]1C2=CC=CC=C2 |
| SMILES | CCOC(=O)C1CC1C2=CC=CC=C2 |
| Canonical SMILES | CCOC(=O)C1CC1C2=CC=CC=C2 |
Introduction
Structural and Chemical Properties
Ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate belongs to the class of cyclopropane derivatives, featuring a three-membered carbocyclic ring fused to a phenyl group and an ethyl ester moiety. Its molecular formula is C₁₂H₁₄O₂, with a molecular weight of 190.24 g/mol . The compound’s stereochemistry is defined by the (1S,2S) configuration, which imposes spatial constraints that influence its reactivity and biological interactions.
Stereochemical Features
The cyclopropane ring’s rigidity enforces a specific geometry, with the phenyl and ester groups occupying cis positions relative to the ring. This arrangement creates a chiral center at both the 1- and 2-positions, necessitating asymmetric synthesis techniques to achieve high enantiomeric purity. The stereochemical integrity of this compound is critical for its applications in medicinal chemistry, where even minor enantiomeric impurities can alter pharmacological outcomes.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₄O₂ | |
| Molecular Weight | 190.24 g/mol | |
| CAS Number | 34702-96-0 | |
| Purity | ≥95% | |
| SMILES Notation | CCOC(=O)[C@H]1C[C@@H]1C2=CC=CC=C2 |
Synthesis and Stereoselective Preparation
The synthesis of ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate involves strategies that address the challenges of cyclopropane ring formation and stereochemical control.
Cyclopropanation Reactions
A common method employs diazo compounds and alkenes in a [2+1] cycloaddition reaction. For example, ethyl diazoacetate reacts with styrene derivatives under catalytic conditions to form the cyclopropane ring. Transition-metal catalysts, such as rhodium(II) acetate, enhance stereoselectivity, yielding the desired (1S,2S) isomer.
Alternative Synthetic Routes
An alternative approach utilizes phenylacetic acid, alcohol, and sulfuric acid in acetonitrile. This method proceeds via a ring-closing mechanism, followed by extraction and chromatographic purification to isolate the target compound. While less stereoselective than metal-catalyzed methods, this route offers scalability for industrial applications.
Asymmetric Synthesis Challenges
Achieving high enantiomeric excess (ee) remains a key challenge. Chiral auxiliaries and catalysts are often required to direct the stereochemistry during ring formation. For instance, Evans’ oxazolidinones have been employed to temporarily fix the configuration of intermediates, though this adds steps to the synthesis .
Applications in Medicinal Chemistry and Drug Discovery
The compound’s unique structure makes it a valuable building block in pharmaceutical research.
Bioactive Molecule Synthesis
Ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate serves as an intermediate in synthesizing protease inhibitors and kinase modulators. Its cyclopropane ring mimics peptide bonds’ planar geometry, enabling interactions with enzyme active sites . For example, derivatives of this compound have shown promise in inhibiting HIV-1 protease by occupying the substrate-binding pocket.
Ring-Opening Reactivity
The strained cyclopropane ring undergoes selective ring-opening reactions, generating reactive intermediates for further functionalization. In aqueous environments, acid-catalyzed ring opening produces 1,3-dicarbonyl compounds, which are precursors to heterocycles like pyrazoles and imidazoles. This reactivity is exploited to create libraries of compounds for high-throughput screening.
Comparison with Structural Analogs
| Compound | Key Differences | Applications |
|---|---|---|
| Ethyl (1S,2S)-2-(phenylsulfanyl)cyclopropane-1-carboxylate | Sulfur atom enhances nucleophilicity | Suzuki-Miyaura coupling reactions |
| Methyl cyclopropane-1-carboxylate | Lacks phenyl group; reduced steric bulk | Polymer chemistry |
The phenyl substituent in ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate provides π-π stacking interactions absent in simpler analogs, improving binding to aromatic residues in proteins.
Challenges and Future Directions
Scalability of Synthesis
Current methods require expensive catalysts or multi-step purification. Flow chemistry and continuous manufacturing could address these issues by improving reaction efficiency .
Expanding Biological Studies
In vivo toxicity and pharmacokinetic profiles remain underexplored. Collaborations between synthetic chemists and pharmacologists are needed to advance this compound toward preclinical trials.
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